(4-Aminopiperidin-1-yl)(4-chlorophenyl)methanone
Description
Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Organic Synthesis
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant structural motifs in modern chemical and pharmaceutical science. nih.gov This organic compound, with the molecular formula (CH₂)₅NH, is a foundational element in a multitude of pharmaceuticals and alkaloids. wikipedia.org Its derivatives are integral to more than twenty classes of pharmaceutical agents, highlighting their immense therapeutic relevance. nih.gov The prevalence of the piperidine scaffold in medicinal chemistry can be attributed to its ability to serve as a versatile framework for developing therapeutic agents. solubilityofthings.com
Incorporating piperidine scaffolds into drug candidates can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.comresearchgate.net The structural and chemical properties of the piperidine ring, including its basic nitrogen atom and its ability to exist in stable chair conformations, allow for the precise three-dimensional arrangement of substituents. This is crucial for optimizing interactions with biological targets like enzymes and receptors. nbinno.com The pharmacological spectrum of piperidine derivatives is exceptionally broad, encompassing treatments for cancer, microbial and viral infections, inflammation, diabetes, and neurological conditions such as Alzheimer's disease. ijnrd.org
In the realm of organic synthesis, piperidine and its derivatives are indispensable building blocks. ijnrd.org The piperidine structure is a common starting point for the synthesis of more complex molecules. nih.gov Its nitrogen atom provides a reactive site for a wide range of chemical transformations, making it a key intermediate in the synthesis of fine chemicals, agrochemicals, and specialty polymers. nbinno.comijnrd.org Common synthetic routes to piperidine derivatives include the hydrogenation of pyridine (B92270) precursors. nih.gov The versatility of piperidine also extends to its use as a solvent and a base in various chemical reactions. wikipedia.org The continuous development of novel synthetic methodologies for creating substituted piperidines remains a vibrant area of research, driven by the demand for new therapeutic agents and functional materials. researchgate.net
Overview of the Chemical Compound (4-Aminopiperidin-1-yl)(4-chlorophenyl)methanone within the Piperidine Chemical Space
Within the extensive family of piperidine derivatives, this compound is a compound of interest for chemical research and drug discovery. Its structure is characterized by a central piperidine ring, which is N-acylated with a 4-chlorobenzoyl group and bears an amino group at the 4-position. This specific arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules.
The 4-chlorophenyl group attached to the carbonyl carbon introduces an aromatic system with a halogen substituent, a common feature in many biologically active compounds that can influence binding affinity and metabolic stability. The amino group at the 4-position of the piperidine ring provides a primary amine functionality, which is a key pharmacophoric element and a versatile synthetic handle for further molecular elaboration. This primary amine can act as a hydrogen bond donor and a nucleophile, enabling it to interact with biological targets or participate in subsequent chemical reactions.
The compound serves as a building block in the synthesis of novel chemical entities. For example, it is a key intermediate in the creation of more complex piperidine derivatives investigated for their potential therapeutic applications. The synthesis of such compounds often involves the acylation of 4-aminopiperidine (B84694) derivatives. While detailed research findings on the specific biological activities of this compound itself are not extensively documented in publicly available literature, its structural motifs are present in molecules explored for various pharmacological targets. For instance, related structures containing the 4-aminopiperidine core are investigated as components of agents targeting receptors like the 5-HT1A serotonin (B10506) receptor. nih.gov
Below is a table summarizing the key chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₅ClN₂O |
| Molecular Weight | 238.71 g/mol bldpharm.com |
| CAS Number | 676559-87-8 bldpharm.com |
| Appearance | Solid |
| SMILES | O=C(N1CCC(N)CC1)C2=CC=C(Cl)C=C2 bldpharm.com |
Note: Physical properties such as melting point and solubility are not consistently reported in the surveyed literature.
The study and utilization of this compound and its analogues are representative of the broader efforts in medicinal chemistry to explore the vast chemical space of piperidine derivatives for the discovery of new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(4-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-10-3-1-9(2-4-10)12(16)15-7-5-11(14)6-8-15/h1-4,11H,5-8,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRXFIZAKNEYIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Aminopiperidin 1 Yl 4 Chlorophenyl Methanone and Its Analogues
Strategies for the Construction of the N-Acylpiperidine Core
The formation of the N-acylpiperidine core is a fundamental step in the synthesis of the target molecule and its analogues. This typically involves the creation of an amide bond between a piperidine (B6355638) derivative and a carboxylic acid or its activated form.
Amidation Reactions and Coupling Protocols
Amidation, the formation of an amide bond, is a cornerstone of organic synthesis. researchgate.net In the context of synthesizing (4-Aminopiperidin-1-yl)(4-chlorophenyl)methanone, this involves the reaction of a 4-aminopiperidine (B84694) derivative with a 4-chlorobenzoic acid derivative. A variety of coupling reagents have been developed to facilitate this transformation, which can be broadly categorized as carbodiimide-based methods and those utilizing phosphonium (B103445) or uronium salts. fishersci.co.uknih.gov
Common carbodiimide (B86325) coupling reagents include N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). mdpi.com These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. To suppress side reactions and minimize racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often employed. fishersci.co.uknih.gov
Table 1: Common Coupling Reagents for Amidation
| Reagent Class | Examples | Additives |
| Carbodiimides | DCC, EDC | HOBt, HOAt |
| Phosphonium Salts | BOP, PyBOP | |
| Uronium Salts | HBTU, HATU |
The Schotten-Baumann reaction, which utilizes an acyl chloride in the presence of a base, is another classic and effective method for amide bond formation. fishersci.co.uk This approach involves the in-situ generation of the acyl chloride from the corresponding carboxylic acid using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the amine. fishersci.co.uk
Protecting Group Chemistry in Amine Synthesis
The presence of the primary amino group on the piperidine ring necessitates the use of protecting groups to prevent unwanted side reactions during the acylation of the piperidine nitrogen. libretexts.org The choice of protecting group is crucial and depends on its stability under the reaction conditions and the ease of its subsequent removal.
Commonly used amine protecting groups include the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups. creative-peptides.comresearchgate.net The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). iris-biotech.de The Z group, introduced using benzyl (B1604629) chloroformate, is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis. creative-peptides.comug.edu.pl
Another protecting group of note is the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile and often removed using piperidine. iris-biotech.de The selection of an appropriate protecting group strategy is essential for a successful and high-yielding synthesis. researchgate.net
Synthesis of the (4-Chlorophenyl)methanone Moiety
The (4-chlorophenyl)methanone moiety is typically introduced by reacting a suitable 4-aminopiperidine derivative with 4-chlorobenzoic acid or one of its activated forms. As mentioned in section 2.1.1, this can be achieved through standard amidation protocols.
Alternatively, the synthesis can proceed via a Friedel-Crafts acylation of a suitably protected aniline (B41778) derivative, although this can sometimes suffer from poor substrate scope. nih.gov Another approach involves the reaction of 2-aminobenzaldehydes with aryl Grignard reagents followed by oxidation. nih.gov More modern methods include palladium-catalyzed additions of arylboronic acids to 2-aminobenzonitriles. nih.gov The synthesis of bis-(4-chlorophenyl) sulfone, a related structure, can be achieved by reacting chlorobenzene (B131634) with sulfuric acid at high temperatures. google.com
Convergent and Linear Synthetic Routes to this compound
The synthesis of this compound can be approached through either a linear or a convergent strategy.
Parallel and Diversity-Oriented Synthesis Approaches for Libraries of Related Derivatives
The N-acylpiperidine scaffold is a common feature in many biologically active compounds, making it an attractive target for the generation of chemical libraries for drug discovery. mdpi.comrsc.org Parallel and diversity-oriented synthesis (DOS) are powerful strategies for rapidly creating large numbers of structurally diverse analogues. nih.govnih.govlincoln.ac.uk
Parallel synthesis involves the simultaneous synthesis of a library of compounds in a spatially separated manner, often using automated or semi-automated systems. researchgate.netuniroma1.ityoutube.com This allows for the rapid exploration of structure-activity relationships by systematically varying the substituents on the piperidine ring and the aromatic acyl group. nih.govmdpi.com
Diversity-oriented synthesis (DOS) aims to generate a collection of structurally complex and diverse molecules from a common starting material or scaffold. nih.govnih.gov This can be achieved by employing a variety of reaction pathways and building blocks to explore a wider range of chemical space. For N-acylpiperidine derivatives, DOS strategies could involve the use of different cyclization reactions to form the piperidine ring or the introduction of diverse functionalities through multi-component reactions. nih.govnih.govnih.gov
Yield Optimization and Purity Considerations in Synthesis
Maximizing the yield and ensuring the purity of the final product are paramount in any synthetic endeavor. For the synthesis of this compound, several factors can be optimized.
Yield Optimization:
Choice of Coupling Reagent and Additives: The selection of the most efficient coupling reagent and appropriate additives can significantly impact the yield of the amidation reaction. researchgate.net
Reaction Conditions: Optimization of parameters such as solvent, temperature, and reaction time is crucial. For instance, performing reactions at lower temperatures can sometimes minimize side product formation. nih.govresearchgate.net
Stoichiometry of Reagents: Using a slight excess of one of the coupling partners can sometimes drive the reaction to completion.
Purity Considerations:
Protecting Group Strategy: The choice of protecting groups and the efficiency of their removal are critical to avoid impurities.
Purification Methods: The final product and intermediates often require purification by techniques such as column chromatography, crystallization, or extraction to remove unreacted starting materials, reagents, and byproducts. mdpi.com The purity of the final compound is typically assessed using analytical techniques like NMR spectroscopy and mass spectrometry.
The scientific literature and spectral databases contain information on structurally analogous compounds, such as other substituted piperidinyl methanones or similar aromatic ketones. However, in strict adherence to the user's request to focus solely on this compound, this information cannot be used as a substitute, as the spectroscopic and crystallographic properties are unique to the specific molecular structure.
Therefore, it is not possible to generate the requested in-depth scientific article with the required data tables and detailed research findings at this time. The generation of scientifically accurate content necessitates the availability of published, verifiable experimental data, which appears to be lacking for this particular compound.
Advanced Spectroscopic and Structural Characterization Methodologies
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions
Detailed information regarding the crystal packing, including unit cell parameters, space group, and specific intermolecular interactions such as hydrogen bonds involving the amine and carbonyl groups, is not available in the current body of scientific literature.
Conformational Analysis of the Piperidine (B6355638) Ring System
A definitive conformational analysis of the piperidine ring, including puckering parameters and specific torsion angles, has not been reported. While piperidine rings typically adopt a chair conformation, the specific orientation of the substituents and any deviations from an ideal chair geometry for this compound are unknown.
Without access to a published crystal structure, any discussion on these topics would be speculative and would not meet the required standards of scientific accuracy.
Computational and Theoretical Chemistry Investigations
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (4-Aminopiperidin-1-yl)(4-chlorophenyl)methanone, which serves as an intermediate in the synthesis of potent KCNT1 channel blockers, docking studies have been instrumental in understanding ligand-protein interactions at an atomic level. nih.govacs.org
Researchers have utilized molecular modeling to gain insight into how inhibitors interact with the KCNT1 channel, a protein implicated in severe, drug-resistant forms of epilepsy. nih.govacs.org These studies help identify key residues within the binding site that are crucial for ligand recognition and affinity. For instance, in studies of KCNT1 inhibitors derived from the scaffold of the target compound, docking poses revealed interactions such as direct and water-mediated hydrogen bonds and π-π stacking interactions with specific residues of the channel's subunits. nih.govacs.org
Homology Modeling of Target Receptors (e.g., KCNT1 Channels)
Before the experimental structure of the human KCNT1 channel was available, homology modeling was employed to create a three-dimensional model of the protein. nih.govacs.org This technique uses the known experimental structure of a related homologous protein (a "template") to predict the structure of the target protein.
For the KCNT1 channel, researchers constructed a homology model of the human KCNT1 pore domain (residues 98–354) using the cryo-electron microscopy (Cryo-EM) structure of the chicken Slo2.2 channel as a template. nih.govacs.org This model was crucial for initial molecular docking studies and for understanding the binding site of known blockers like quinidine (B1679956) within the intracellular pore vestibule. nih.govacs.org The quality and accuracy of the homology model are fundamental for the reliability of subsequent computational analyses like virtual screening and docking. nih.gov
Virtual Screening of Compound Libraries
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. rsc.org This method was employed using the homology model of the human KCNT1 channel to screen an in-house library of compounds to identify novel blockers. nih.govacs.org
The process involves computationally docking each molecule from a library into the target's binding site and scoring its potential interaction. From an initial library, a subset of molecules is selected based on their docking scores and predicted binding modes. nih.govacs.org This approach led to the identification of several potent KCNT1 blockers, demonstrating the efficacy of in silico-assisted identification of new therapeutic candidates. nih.gov
Table 1: Key Findings from Virtual Screening for KCNT1 Blockers
| Step | Description | Outcome | Reference |
|---|---|---|---|
| Model Building | A homology model of the human KCNT1 channel was constructed using the chicken Slo2.2 structure as a template. | A 3D model of the KCNT1 intracellular pore vestibule was generated for screening. | nih.govacs.org |
| Library Screening | An in-house library of compounds was virtually screened against the KCNT1 homology model. | 20 potential hit molecules were selected for further testing. | nih.gov |
| In Vitro Validation | The selected molecules were tested in a fluorescence-based assay. | Five compounds showed strong KCNT1-blocking ability, with potency up to 35 times higher than the known blocker quinidine. | nih.govacs.org |
Quantum Mechanical (QM) Calculations for Reactivity and Mechanism Elucidation
Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. nanobioletters.com For piperidine (B6355638) derivatives similar to this compound, DFT has been used to optimize molecular geometry and analyze frontier molecular orbitals (HOMO-LUMO). nanobioletters.com
These calculations provide insights into the electronic properties of a molecule. The HOMO-LUMO energy gap, for instance, is an indicator of chemical reactivity and kinetic stability. nanobioletters.com Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to identify the electron-rich and electron-deficient regions of a molecule, which are crucial for understanding intermolecular interactions and reaction mechanisms. nanobioletters.com While specific QM studies on this compound are not detailed in the available literature, the application of these methods to similar structures highlights their importance in elucidating molecular characteristics. nanobioletters.com
In Silico Approaches for Structure-Activity Relationship (SAR) Prediction
In silico methods are vital for predicting the Structure-Activity Relationship (SAR), which describes how the chemical structure of a compound influences its biological activity. Techniques like quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping are central to this process. nih.govnih.govmdpi.com
3D-QSAR studies, for example, correlate the 3D properties of molecules with their biological activity to develop predictive models. nih.govresearchgate.net Pharmacophore modeling identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are critical for binding to a specific target. nih.govmdpi.com These models are then used as 3D queries to screen compound databases for new molecules with the desired activity. mdpi.commdpi.com Such computational SAR studies help prioritize the synthesis of new derivatives and guide the optimization of lead compounds to enhance their potency and selectivity. nih.gov
Computational Studies on Molecular Conformation and Dynamics
Understanding the three-dimensional conformation and dynamic behavior of a molecule is essential for predicting its interaction with biological targets. X-ray crystallography and computational chemistry provide detailed information on these aspects.
For a closely related compound, (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, structural analysis has shown that the piperidine ring adopts a stable chair conformation. nih.gov Computational studies on such structures can determine key geometric parameters like bond lengths, bond angles, and torsion angles. nih.gov A significant conformational feature is the dihedral angle between the plane of the piperidine ring and the chlorophenyl ring, which was found to be 39.89 (7)° in the crystal structure of the related compound. nih.gov Molecular dynamics (MD) simulations can further be used to study the stability of a ligand within a protein's binding pocket over time, providing a more dynamic picture of the molecular interactions. innovationforever.com
Table 2: Conformational Parameters of a Related Piperidin-1-yl Methanone Derivative
| Parameter | Description | Value | Reference |
|---|---|---|---|
| Piperidine Ring Conformation | The puckering parameters confirm the 3D shape of the piperidine ring. | Chair Conformation | nih.gov |
| Dihedral Angle | The angle between the mean planes of the benzene (B151609) ring and the piperidine ring. | 39.89 (7)° | nih.gov |
| Key Torsion Angle | O1—C6—C7—C8, indicating the orientation of the carbonyl group relative to the phenyl ring. | 50.7 (3)° | nih.gov |
| Intermolecular Interactions | Weak forces that stabilize the crystal packing. | C—H⋯O interactions | nih.gov |
Preclinical Pharmacological and Biological Research Applications
Ion Channel Modulation Studies
The primary area of preclinical investigation for derivatives of (4-Aminopiperidin-1-yl)(4-chlorophenyl)methanone has been their activity as modulators of ion channels, with a particular focus on the KCNT1 channel, which is implicated in severe, drug-resistant forms of epilepsy. nih.govnih.govacs.org
KCNT1 Channel Blockade: In Vitro Characterization
A series of compounds, designated as CPK compounds, were synthesized using this compound as a starting material. nih.gov These derivatives were subjected to rigorous in vitro testing to characterize their KCNT1 channel blocking capabilities.
The initial screening of the synthesized CPK compounds for their KCNT1-blocking ability was performed using a thallium (Tl+)-based fluorimetric assay in Chinese Hamster Ovary (CHO) cells stably expressing human KCNT1 channels. acs.org This high-throughput method measures the influx of thallium ions, a surrogate for potassium ions, through the KCNT1 channels. acs.orgmetrionbiosciences.com In this assay, five compounds (CPK4, CPK13, CPK16, CPK18, and CPK20) demonstrated significantly higher potency in blocking KCNT1 channels compared to the known blocker quinidine (B1679956). nih.govacs.org
To validate these findings, the most potent compounds were further evaluated using the gold-standard whole-cell patch-clamp electrophysiology technique. acs.orgwhiterose.ac.uk These experiments confirmed the KCNT1-blocking activity of the selected CPK compounds, showing a concentration-dependent inhibition of KCNT1 currents. nih.gov The patch-clamp studies also revealed that these novel blockers exhibit slower blocking kinetics compared to quinidine, suggesting a potentially different interaction with the channel. nih.gov
| Compound | Thallium Flux Assay IC₅₀ (µM) | Patch-Clamp IC₅₀ (µM) |
| CPK4 | 5.3 ± 0.9 | 3.4 ± 0.7 |
| CPK13 | 12.2 ± 2.6 | 8.1 ± 1.5 |
| CPK16 | 4.8 ± 0.8 | 3.1 ± 0.6 |
| CPK18 | 3.4 ± 0.7 | 2.2 ± 0.4 |
| CPK20 | 4.1 ± 0.7 | 2.8 ± 0.5 |
| Quinidine | 147 ± 31 | 105 ± 18 |
Data sourced from in vitro studies on hKCNT1 channels expressed in CHO cells. nih.govacs.org
A crucial aspect of preclinical drug development is assessing the selectivity of a compound to minimize off-target effects. The lead CPK compounds were profiled for their activity against other important ion channels, particularly the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is associated with cardiac arrhythmias, and the Kv7.2 channel, another key player in neuronal excitability. nih.govnih.gov
Notably, three of the most potent KCNT1 blockers, CPK16, CPK18, and CPK20, showed no significant inhibitory activity on hERG channels at a concentration of 10 µM. nih.gov Furthermore, none of the tested CPK compounds exhibited any modulation of Kv7.2 channels. nih.gov This high degree of selectivity for KCNT1 over hERG and Kv7.2 represents a significant advantage over less selective blockers like quinidine, which is known to have a high affinity for hERG channels. nih.govbiorxiv.org
| Compound | % hERG Inhibition at 10 µM | Kv7.2 Activity |
| CPK16 | < 5% | No effect |
| CPK18 | < 5% | No effect |
| CPK20 | < 5% | No effect |
| CPK4 | > 80% | No effect |
| CPK13 | > 80% | No effect |
Selectivity profile of CPK compounds. nih.gov
Many epilepsy-associated mutations in the KCNT1 gene result in a "gain-of-function" (GoF), leading to excessive channel activity. nih.gov A key objective of developing KCNT1 blockers is to counteract the effects of these GoF variants. The most promising derivative, CPK20, was tested for its ability to block two recurrent epilepsy-causing KCNT1 variants, G288S and A934T. nih.gov
The results demonstrated that CPK20 effectively blocked the currents mediated by both the wild-type and the GoF mutant KCNT1 channels with similar potencies. nih.gov This suggests that these derivatives have the potential to be effective therapeutic agents for KCNT1-related epilepsies caused by such mutations.
| KCNT1 Variant | CPK20 IC₅₀ (µM) |
| Wild-Type | 2.8 ± 0.5 |
| G288S | 3.1 ± 0.6 |
| A934T | 2.9 ± 0.5 |
Inhibitory potency of CPK20 on wild-type and gain-of-function KCNT1 variants. nih.gov
Other Ion Channel Interactions
While the primary focus of research on these derivatives has been on KCNT1, their broader ion channel interaction profile is an area of ongoing investigation. The selectivity profiling data indicates a low propensity for interaction with hERG and Kv7.2 channels for some derivatives. nih.gov CPK20 was also found to block KCNT2 currents, although with a lower potency than for KCNT1. nih.gov Further comprehensive screening against a wider panel of ion channels would be necessary to fully elucidate their interaction landscape.
Antineoplastic Research Investigations
Currently, there is no direct published research specifically investigating the antineoplastic properties of this compound or its immediate KCNT1-blocking derivatives. However, broader research into structurally related chemical classes, such as piperidine (B6355638) and benzophenone (B1666685) derivatives, has revealed potential anticancer activities.
Studies on various piperidine-containing compounds have demonstrated a range of biological activities, including cytotoxic effects against cancer cell lines. nih.govnih.gov For instance, certain 3,5-bis(benzylidene)-4-piperidones have shown tumor-selective toxicity against oral squamous carcinoma cells. nih.gov Similarly, other 4-aminopiperidine (B84694) derivatives have been investigated for their potential in developing antiprotozoal and other therapeutic agents. acs.orgasm.org
The benzophenone scaffold is also present in numerous compounds that have been investigated for their antiproliferative and cytotoxic effects against various cancer cell lines. These studies suggest that the benzophenone moiety can be a valuable pharmacophore in the design of novel anticancer agents.
While these findings in related chemical classes are encouraging, they are not directly applicable to this compound. Dedicated preclinical studies, including in vitro screening against a panel of cancer cell lines and subsequent in vivo models, would be required to determine if this compound or its derivatives possess any antineoplastic activity.
In Vitro Antiproliferative Activity against Cancer Cell Lines (e.g., Human Leukemia Cells K562, Reh)
There is no specific data available in the reviewed literature regarding the in vitro antiproliferative activity of this compound against the human leukemia cell lines K562 and Reh. However, studies on other piperidine derivatives have shown cytotoxic effects on various cancer cell lines. For instance, certain adamantyl pyridin-4-ones have demonstrated antiproliferative activity against K562 cells, among others. nih.gov While structurally distinct, these findings suggest that the piperidine scaffold can be a component of molecules with anticancer properties.
Induction of Apoptosis in Preclinical Cellular Models
Kinase Inhibition Studies
The inhibitory activity of this compound against specific kinases has not been extensively characterized. However, the broader class of piperidine-containing compounds has been investigated for kinase inhibition.
There is no specific information on the modulation of MAP Kinase Interacting Kinases (MNK1/MNK2) by this compound. The MNK kinases are downstream effectors in the MAPK signaling pathway and are considered therapeutic targets in oncology. nih.gov Research into MNK inhibitors has identified various chemical scaffolds, but the role of the this compound structure in this context remains to be elucidated.
No studies were found that evaluated the inhibitory effects of this compound on plasmodial kinases such as Plasmodium falciparum glycogen (B147801) synthase kinase-3 (PfGSK3) or PfPK6. These kinases are considered potential targets for antimalarial drug development. researchgate.netresearchgate.net The discovery of inhibitors for these plasmodial kinases is an active area of research, with various heterocyclic compounds being explored.
While direct data on this compound is unavailable, a structurally related compound, 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine, has been identified as a potent and selective inhibitor of Protein Kinase B (PKB, also known as Akt). nih.gov PKB is a crucial node in signaling pathways that regulate cell growth and survival and is frequently deregulated in cancer. nih.gov The optimization of this series of compounds led to nanomolar inhibitors with significant selectivity for PKB over other kinases like PKA. nih.gov
Table 1: PKB Inhibition by a Structurally Related Analog
| Compound | PKBβ IC₅₀ (nM) | PKA IC₅₀ (nM) | Selectivity (PKA/PKBβ) |
| 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (CCT128930) | 16 | 450 | 28 |
Data sourced from a study on 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective inhibitors of Protein Kinase B. nih.gov
Neuroscience Research Applications
The direct application of this compound in neuroscience research has not been documented in the reviewed literature. However, structurally similar compounds have been investigated for their effects on the central nervous system. For example, a related compound, 3-Chloro-4-[18F]fluorophenyl-(4-fluoro-4-[[(5-methyl-pyrimidin-2-ylmethyl)-amino]-methyl]-piperidin-1-yl)methanone, has been evaluated as a PET probe for the 5-HT1A serotonin (B10506) receptor. nih.gov The 5-HT1A receptor is implicated in various neuropsychiatric disorders, including anxiety and depression. nih.gov This suggests that the aminopiperidine scaffold could be a valuable template for developing agents that target neurological pathways.
Antimicrobial and Anti-parasitic Research
Research into the 4-aminopiperidine chemical series has explored its potential for antibacterial activity. However, a systematic study of this class of compounds found them to be inactive against Staphylococcus aureus. nih.govnih.gov This suggests that the 4-aminopiperidine scaffold, to which this compound belongs, may have limited utility as a conventional antibacterial agent against this pathogen. nih.govnih.gov
While pantothenate synthetase is recognized as a potential target for novel antitubercular drugs due to its essential role in the pantothenate biosynthesis pathway in M. tuberculosis, no research has been found that specifically links this compound or the broader 4-aminopiperidine series to the inhibition of this enzyme. nih.govfrontiersin.orgnih.gov
In contrast to its limited antibacterial and antitubercular profiles, the 4-aminopiperidine scaffold has been identified as the basis for potent antimalarial agents. A series of compounds derived from this structure demonstrated significant activity against a multi-drug-resistant strain of Plasmodium falciparum (Dd2), the most lethal malaria parasite. nih.gov
Within this research, specific analogs showed potent efficacy, with IC50 values in the nanomolar range. While this compound itself was not explicitly detailed, closely related compounds demonstrated the potential of this chemical class. The findings highlighted two particular compounds, 9e and 10d, which exhibited good potency, acceptable lipophilicity (logD), and reasonable metabolic stability in preclinical assays. nih.gov
Table 1: Antimalarial Activity of Representative 4-Aminopiperidine Analogs
| Compound | P. falciparum (Dd2) IC50 (nM) |
|---|---|
| 9e | 75 |
| 10d | <60 |
Data sourced from a study on potent 4-aminopiperidine based antimalarial agents. nih.gov
Anti-inflammatory Activity in Preclinical Models
Currently, there is a lack of publicly available scientific literature detailing preclinical studies on the anti-inflammatory activity of this compound. While derivatives of aminopiperidine and compounds containing a 4-chlorophenyl moiety have been investigated for a variety of pharmacological activities, specific data regarding the anti-inflammatory effects of this particular molecule in preclinical models is not documented in accessible research.
Wound Healing Research in Animal Models
Comprehensive searches of scientific databases and literature reveal no specific preclinical research investigating the wound healing properties of this compound in animal models. The potential of this compound to promote or impede tissue repair and regeneration has not been reported in the available scientific literature.
Antiviral Research (e.g., HIV Chemokine Receptor Modulation)
The entry of the Human Immunodeficiency Virus (HIV) into host cells is a complex process mediated by the interaction of the viral envelope glycoprotein (B1211001) with the CD4 receptor and a coreceptor, most commonly the C-C chemokine receptor 5 (CCR5) or the C-X-C chemokine receptor 4 (CXCR4). nih.gov These chemokine receptors are G-protein coupled receptors that play a crucial role in the lifecycle of HIV, determining the cellular tropism of the virus. nih.gov Viruses that utilize CCR5 are termed R5-tropic and are typically responsible for the initial infection, while X4-tropic viruses use CXCR4 and are often associated with disease progression. nih.gov
The critical role of these coreceptors in HIV entry has made them attractive targets for the development of novel antiviral therapies. nih.gov Small-molecule antagonists that bind to CCR5 or CXCR4 can block the interaction with the viral glycoprotein, thereby preventing the virus from entering and infecting the host cell. nih.govtandfonline.com This mechanism of action has led to the clinical development of several chemokine receptor antagonists for the treatment of HIV infection. nih.govtandfonline.com
The chemical structure of this compound, which incorporates a piperidine moiety, is of interest in the context of chemokine receptor modulation. Piperidine-based scaffolds are a common feature in a number of potent CCR5 antagonists that have been developed. nih.gov For instance, structure-activity relationship studies have been conducted on various 4-substituted piperidine derivatives to optimize their CCR5 antagonistic and anti-HIV activity. nih.gov The exploration of different substituents on the piperidine ring has been a key strategy in the discovery of compounds with high potency and favorable pharmacokinetic profiles. nih.gov
While the piperidine core of this compound suggests a potential for interaction with chemokine receptors like CCR5 or CXCR4, specific preclinical data evaluating its antiviral activity, particularly its ability to modulate these receptors and inhibit HIV entry, are not available in the published scientific literature. Further investigation would be required to determine if this compound exhibits any significant anti-HIV activity and to elucidate its mechanism of action.
Metabolism and Preclinical Pharmacokinetic Considerations
Cytochrome P450-Mediated Metabolism of Aminopiperidine Structures
Alicyclic amines, including the 4-aminopiperidine (B84694) scaffold, are common components of many therapeutic agents. nih.gov These structures undergo various metabolic transformations catalyzed by phase I drug-metabolizing enzymes, with cytochrome P450s playing a principal role. nih.gov For drugs incorporating the 4-aminopiperidine moiety, N-dealkylation has been identified as a predominant biotransformation pathway. nih.govnih.gov Other potential metabolic reactions for alicyclic amines include ring α-oxidation to lactams, N-oxidation, and ring-opening reactions, though these are often less significant for this specific structural class. nih.gov
N-dealkylation is a characteristic biotransformation for numerous 4-aminopiperidine-containing drugs and is largely catalyzed by the CYP3A4 isoform. nih.govnih.govacs.org This metabolic process is initiated by the binding of the substrate within the enzyme's active site. nih.gov The subsequent step involves the exposure of the substrate's reaction center to the heme iron, facilitating catalytic electron transfer. nih.gov Specifically, the process involves the abstraction of a hydrogen atom from the α-carbon of the side chain by the P450 compound I catalytic species, which is considered the rate-limiting step. nih.gov
While CYP3A4 is a major contributor to the N-dealkylation of most 4-aminopiperidine drugs, other isoforms can also be involved. nih.govacs.org For instance, in the metabolism of drugs like indoramin, lorcainide, and sabeluzole, CYP2D6 also plays a significant role. nih.gov However, for the general class of 4-aminopiperidines, CYP3A4 is consistently identified as the primary enzyme responsible for N-dealkylation reactions. nih.govacs.org Studies on various therapeutic agents confirm this pathway; cisapride (B12094) is metabolized by CYP3A4 via N-dealkylation to norcisapride, and the analgesic bezitramide is also a CYP3A4 substrate for N-dealkylation. acs.org
The orientation and binding of 4-aminopiperidine substrates within the CYP3A4 active site are crucial for catalysis. nih.govacs.org Molecular mechanics-based docking studies have revealed that specific interactions between the substrate and active site residues are essential for positioning the molecule correctly for N-dealkylation. nih.govnih.gov
A key interaction involves the serine 119 (S119) residue located in the B–C loop of CYP3A4. nih.govacs.org The 4-amino group of the substrate acts as a hydrogen-bonding partner with S119. nih.govnih.gov This hydrogen bond is critical for anchoring the molecule, juxtaposing it above the heme porphyrin ring and exposing the α-carbon hydrogens to the catalytic heme iron. acs.org
Several structural regions within the CYP3A4 active site have been shown to have close interactions with 4-aminopiperidine compounds. nih.gov These include:
B–C loop: (e.g., R105, R106, S119)
F–G loop: (e.g., R212, F213, F215)
I helix: (e.g., F304, A305)
K−β region: (e.g., E374)
The substituents at the 4-amino end of the structure tend to bind toward the B–C and F–G loops, while those on the piperidine (B6355638) ring nitrogen side orient toward the K−β region and the I helix. nih.gov These collective interactions ensure the substrate is held in an appropriate position for the metabolic reaction to occur. nih.govacs.org
Theoretical and In Vitro Metabolic Stability Assessment
The metabolic stability of a compound is a critical parameter evaluated during drug discovery. Theoretical approaches, including quantum mechanics-based reactivity calculations, are often combined with experimental in vitro data to predict a drug's metabolic fate. nih.govnih.gov
For the 4-aminopiperidine class of drugs, in vitro studies using human liver microsomes have shown that they generally have moderate to high clearance. nih.gov This is often attributed to the reactivity of the side chain α-carbon atoms, which are susceptible to CYP-mediated N-dealkylation. acs.org The metabolic stability of new aminopiperidine analogues is a key area of investigation in drug development, with modifications sometimes made to improve their pharmacokinetic profiles. nih.gov For example, blocking a metabolically liable site, such as the α-carbon, with a hydroxyl group has been shown to decrease human liver microsomal clearance. acs.org
The following table presents in vitro data for several drugs containing the 4-aminopiperidine moiety, illustrating their metabolic clearance and the primary enzymes involved.
| Compound | Therapeutic Class | Human Liver Microsomal Clearance (μL/min/mg) | Major Metabolizing Isoform(s) |
|---|---|---|---|
| Astemizole | Antihistamine | > 69.3 | CYP3A4, CYP2D6, CYP2J2 |
| Benperidol | Antipsychotic | 36.8 | CYP3A4 |
| Bezitramide | Analgesic | > 69.3 | CYP3A4 |
| Cisapride | Gastroprokinetic Agent | > 69.3 | CYP3A4 |
| Domperidone | Antiemetic | 66.0 | CYP3A4 |
| Fentanyl | Analgesic | > 69.3 | CYP3A4 |
| Indoramin | Antihypertensive | 46.0 | CYP3A4, CYP2D6 |
| Lorcainide | Antiarrhythmic | > 69.3 | CYP3A4, CYP2D6 |
| Pimozide | Antipsychotic | 27.7 | CYP3A4, CYP1A2 |
| Sabeluzole | Nootropic | 15.1 | CYP3A4, CYP2D6 |
Data sourced from a study on the metabolism of 4-aminopiperidine drugs. nih.gov
Structure Activity Relationship Sar and Lead Optimization Studies
Systematic Variation of Substituents on the Piperidine (B6355638) Ring and Phenyl Moiety
The exploration of the chemical space around the (4-Aminopiperidin-1-yl)(4-chlorophenyl)methanone core has been a key strategy in understanding its SAR. Modifications to both the piperidine ring and the phenyl moiety have been shown to significantly impact biological activity.
Piperidine Ring Modifications: The 4-amino group on the piperidine ring is a critical determinant of activity in many compounds sharing this scaffold. Its basicity and hydrogen-bonding capacity often play a crucial role in target engagement. The substitution pattern on the piperidine ring itself can influence potency and selectivity. For instance, in related series of 4-amino-piperidine derivatives developed as M3 muscarinic antagonists, the nature of the substituents on the piperidine nitrogen and at other positions on the ring dramatically altered receptor affinity. While specific data for the title compound is not extensively published, general principles suggest that alkyl or aryl substituents at the 2, 3, 5, or 6 positions of the piperidine ring could modulate activity through steric and electronic effects.
Phenyl Moiety Modifications: The 4-chlorophenyl group is another key feature where systematic variations have yielded important SAR insights. The chlorine atom at the para position is often crucial for potency. Studies on related compounds, such as 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives, have demonstrated that a chloro substitution on an attached phenyl ring can confer the most promising inhibitory activity against certain targets. The benzoylpiperidine fragment is recognized as a privileged structure in medicinal chemistry, and the nature and position of substituents on the benzoyl group are known to significantly affect the biological profiles of these compounds, including their activity at various receptors. The substitution of the chlorine with other halogens (e.g., fluorine, bromine) or with electron-donating or electron-withdrawing groups would be expected to alter the electronic properties of the phenyl ring and its interaction with a biological target.
To illustrate the potential impact of these substitutions, the following hypothetical data table is presented based on general trends observed in similar compound series.
| R1 (Piperidine Ring) | R2 (Phenyl Moiety) | Relative Potency |
| 4-NH2 | 4-Cl | +++ |
| 4-NHCH3 | 4-Cl | ++ |
| 4-N(CH3)2 | 4-Cl | + |
| 4-NH2 | 4-F | ++ |
| 4-NH2 | 4-Br | +++ |
| 4-NH2 | 4-CH3 | + |
| 4-NH2 | 4-OCH3 | + |
| 4-NH2 | 3-Cl | ++ |
| 4-NH2 | 2-Cl | + |
Bioisosteric Replacements in the this compound Scaffold
Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. In the this compound scaffold, several key functionalities are amenable to such modifications.
The 4-amino group could be replaced with other groups that mimic its size, shape, and hydrogen bonding capabilities, such as a hydroxyl or a small alkylamino group. The piperidine ring itself could be replaced by other cyclic amines. For example, in the development of haloperidol (B65202) analogues, the piperidine ring was successfully replaced with a homopiperazine (B121016) ring, leading to compounds with altered receptor binding profiles. This suggests that exploring alternative heterocyclic scaffolds could be a fruitful avenue for lead optimization.
The 4-chloro substituent on the phenyl ring can be replaced by other bioisosteres. For instance, a trifluoromethyl group (CF3) is a common bioisostere for a chlorine atom due to its similar steric bulk and electronic properties. Other halogens, such as bromine or iodine, could also be considered, as well as a cyano group.
Below is a table of potential bioisosteric replacements for key moieties in the parent compound.
| Original Moiety | Potential Bioisostere(s) | Rationale |
| 4-Aminopiperidine (B84694) | 4-Hydroxypiperidine, Pyrrolidine, Azetidine | Modify basicity, hydrogen bonding, and ring strain. |
| Piperidine Ring | Homopiperazine, Morpholine, Thiomorpholine | Alter ring size, polarity, and metabolic stability. |
| 4-Chlorophenyl | 4-Bromophenyl, 4-Trifluoromethylphenyl, Pyridinyl | Modulate electronic properties and potential for new interactions. |
| Carbonyl Linker | Sulfonamide, Amide isosteres (e.g., oxazole, triazole) | Change geometry, hydrogen bonding capacity, and metabolic stability. |
Conformational Restriction and Rigidity in Analogue Design
The flexibility of the this compound scaffold allows it to adopt multiple conformations, only one of which may be the bioactive conformation. Introducing conformational constraints can lock the molecule into a more active or selective conformation, thereby improving its pharmacological properties.
For piperidine-containing compounds, the ring typically adopts a chair conformation. Crystal structure analysis of the closely related compound (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone has confirmed a stable chair conformation for the piperidine ring. Strategies to introduce rigidity could involve the introduction of fused or spirocyclic ring systems onto the piperidine core. Such modifications would restrict the rotational freedom of the molecule and present the key pharmacophoric elements in a more defined spatial orientation.
Furthermore, the rotation around the amide bond and the bond connecting the phenyl ring to the carbonyl group can be restricted. This could be achieved by incorporating the carbonyl group into a heterocyclic ring system or by introducing bulky substituents that hinder free rotation. The conformational preferences of piperidine derivatives can be significantly influenced by the nature and position of substituents, with some modifications favoring boat or twist-boat conformations over the more common chair form.
Impact of Stereochemistry on Biological Activity
The introduction of chiral centers into the this compound scaffold can have a profound impact on its biological activity. While the parent compound is achiral, substitutions on the piperidine ring at positions other than the 4-position, or on the linker, can create stereocenters.
It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. For instance, studies on 2-aryl-4-methylenepiperidines have shown that the stereochemistry at the 2-position is critical for their biological activity. Therefore, if chiral analogues of this compound were to be synthesized, it would be crucial to separate and evaluate the individual enantiomers or diastereomers. The differential activity of stereoisomers arises from their distinct three-dimensional arrangements, which can lead to different interactions with the chiral environment of a biological target, such as a receptor binding pocket or an enzyme active site.
Strategies for Enhancing Selectivity and Potency
Several strategies can be employed to enhance the selectivity and potency of compounds derived from the this compound scaffold.
Structure-Based Drug Design: If the threedimensional structure of the biological target is known, computational methods such as molecular docking can be used to design analogues with improved binding affinity and selectivity. This approach allows for the rational design of modifications that optimize interactions with specific residues in the target's binding site.
Fragment-Based Drug Discovery: The this compound scaffold can be considered as being composed of distinct fragments. By identifying which fragments are most crucial for binding and which can be modified to improve properties, a more focused and efficient lead optimization campaign can be conducted.
Introduction of Specific Functional Groups: The addition of functional groups that can form specific interactions, such as hydrogen bonds, ionic bonds, or halogen bonds, with the target can significantly enhance potency. For example, in the development of p53-hDM2 inhibitors, modifying substituents on the piperidine ring led to improved potency and better pharmacokinetic profiles.
Modulation of Physicochemical Properties: Optimizing properties such as lipophilicity (logP), solubility, and metabolic stability is crucial for developing a successful drug candidate. These properties can be fine-tuned through the systematic variation of substituents and the use of bioisosteric replacements. For example, the introduction of polar groups can improve solubility, while blocking sites of metabolism can enhance metabolic stability.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4-Aminopiperidin-1-yl)(4-chlorophenyl)methanone, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives can react with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimization involves monitoring reaction temperature (0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios (1:1.2 for amine:acyl chloride). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical . Yield improvements (70–85%) are achievable by iterative adjustments to reaction time and catalyst use (e.g., DMAP).
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C-NMR to confirm piperidinyl and chlorophenyl moieties (e.g., aromatic protons at δ 7.3–7.5 ppm, piperidine CH₂ signals at δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 265.08).
- X-ray Crystallography : Single-crystal diffraction (e.g., SHELXL refinement) to resolve bond lengths and angles, particularly between the piperidine nitrogen and the carbonyl group .
Q. What analytical methods are recommended for assessing purity and detecting impurities in this compound?
- Methodological Answer :
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm), using acetonitrile/water (70:30) mobile phase. Impurity profiling can identify byproducts like unreacted 4-chlorobenzoyl chloride or deaminated derivatives .
- TLC : Silica gel plates with ethyl acetate/hexane (1:1) to monitor reaction progress (Rf ≈ 0.5).
- Elemental Analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How do crystallographic studies resolve conformational flexibility in this compound, and what intermolecular interactions stabilize its lattice?
- Methodological Answer : Single-crystal X-ray diffraction reveals chair/boat conformations of the piperidine ring and dihedral angles between aromatic planes. For example, the adduct (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone exhibits hydrogen bonding between the hydroxyl group and carbonyl oxygen (O···H distance ~2.1 Å), while van der Waals interactions between chlorophenyl groups stabilize the lattice . SHELXL refinement parameters (R-factor < 5%) ensure accuracy .
Q. What strategies are effective for resolving contradictions in spectroscopic data (e.g., NMR signal splitting) arising from stereoisomerism or dynamic effects?
- Methodological Answer :
- Variable-Temperature NMR : Identify dynamic processes (e.g., piperidine ring inversion) by observing coalescence of split signals at elevated temperatures (e.g., 40–60°C in DMSO-d₆) .
- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) to assign stereochemistry or confirm conformer dominance .
- Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., amylose-based) if asymmetric synthesis introduces stereocenters .
Q. How can computational modeling predict the compound’s reactivity or potential as a pharmacophore in drug discovery?
- Methodological Answer :
- Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina. The chlorophenyl group may engage in hydrophobic interactions, while the amine acts as a hydrogen-bond donor .
- QSAR Studies : Corrogate electronic (HOMO/LUMO gaps) and steric parameters (molar refractivity) with bioactivity data to optimize substituents .
- MD Simulations : Assess stability in aqueous environments (e.g., solvation free energy) to predict bioavailability .
Q. What are the challenges in synthesizing and characterizing structurally related analogs, such as (4-hydroxypiperidin-1-yl)(4-chlorophenyl)methanone?
- Methodological Answer :
- Synthetic Challenges : Hydroxyl group protection (e.g., TBS ether) during acylation to prevent side reactions. Deprotection (TBAF) requires anhydrous conditions .
- Characterization : Differentiate hydroxyl vs. amine protons via IR (broad O-H stretch ~3200 cm⁻¹) or ¹⁵N-NMR .
- Stability : Monitor degradation under acidic/basic conditions (e.g., HPLC at pH 2–9) to identify hydrolytic susceptibility .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported crystallographic data (e.g., bond lengths) for this compound?
- Methodological Answer :
- Replicate Experiments : Recrystallize under varied conditions (e.g., solvent polarity, cooling rates) to obtain alternative crystal forms .
- Multi-Temperature Data Collection : Resolve thermal motion artifacts by collecting diffraction data at 100 K and 298 K .
- Cross-Validation : Compare results with computational models (e.g., Mercury CSD) to identify outliers .
Q. What protocols ensure reproducibility in biological assays involving this compound, given its potential hygroscopicity or pH sensitivity?
- Methodological Answer :
- Stability Testing : Store under inert atmosphere (N₂) and assess water content via Karl Fischer titration.
- Buffer Optimization : Use phosphate-buffered saline (pH 7.4) to minimize hydrolysis.
- Dose-Response Curves : Include positive/negative controls (e.g., known enzyme inhibitors) to validate assay conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
